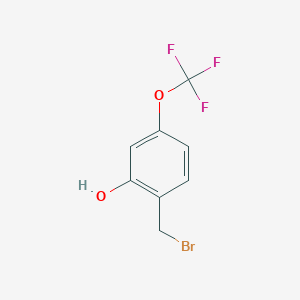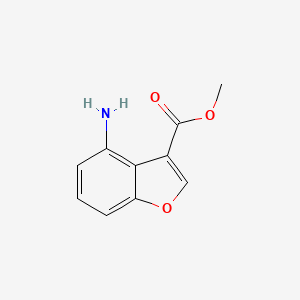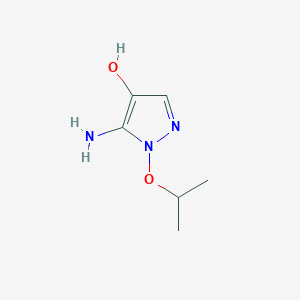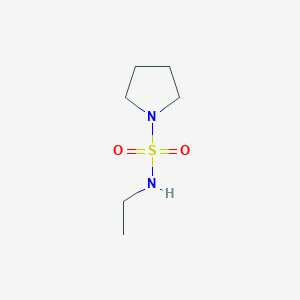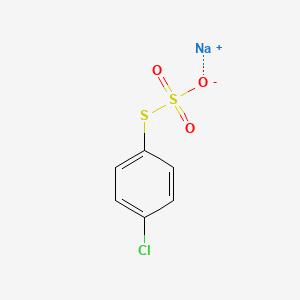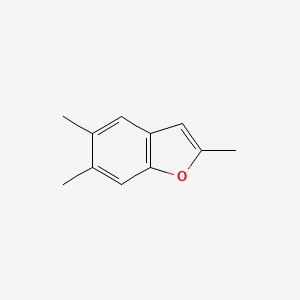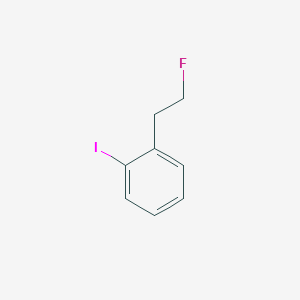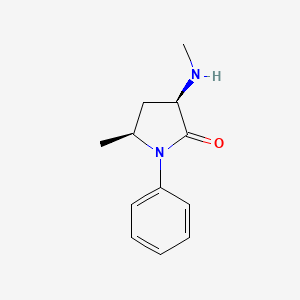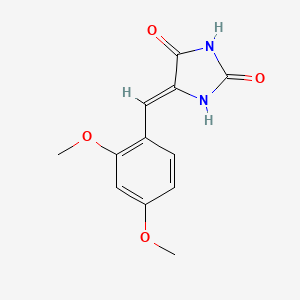
(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a benzylidene group substituted with two methoxy groups at the 2 and 4 positions, and an imidazolidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 2,4-dimethoxybenzaldehyde with imidazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.
Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine derivatives.
科学的研究の応用
(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
作用機序
The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione: The parent compound.
(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2-thione: A similar compound with a sulfur atom replacing one of the oxygen atoms in the imidazolidine ring.
(5Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2-one: A similar compound with one less oxygen atom in the imidazolidine ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzylidene ring and the presence of two oxygen atoms in the imidazolidine ring
特性
分子式 |
C12H12N2O4 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC名 |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H12N2O4/c1-17-8-4-3-7(10(6-8)18-2)5-9-11(15)14-12(16)13-9/h3-6H,1-2H3,(H2,13,14,15,16)/b9-5- |
InChIキー |
QWZOWAQJPHWMTR-UITAMQMPSA-N |
異性体SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)N2)OC |
正規SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


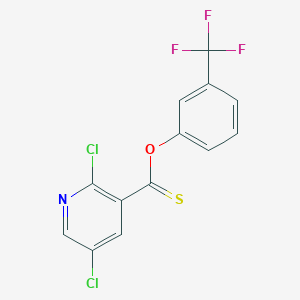
![Methyl 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12858968.png)
